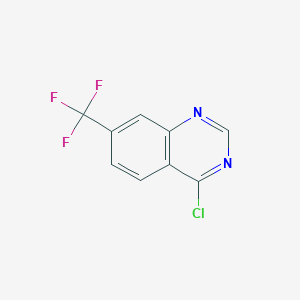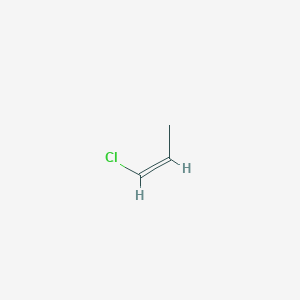
4-氯-7-(三氟甲基)喹唑啉
描述
4-Chloro-7-(trifluoromethyl)quinazoline is a heterocyclic compound with the molecular formula C9H4ClF3N2. It is a derivative of quinazoline, which is known for its broad spectrum of pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
科学研究应用
4-Chloro-7-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Quinazoline derivatives have been known to exhibit activity against various targets such as vascular endothelial growth factor (vegf) and epidermal growth factor . These targets play crucial roles in cell proliferation and survival, making them important in the context of cancer therapeutics.
Mode of Action
Quinazoline derivatives often act as inhibitors, binding to their target proteins and disrupting their normal function . This can lead to changes in cellular processes, such as reduced cell proliferation.
Biochemical Pathways
For instance, inhibition of VEGF can disrupt angiogenesis, a process critical for tumor growth and metastasis .
Result of Action
Based on the known effects of quinazoline derivatives, it can be inferred that this compound may exhibit anti-proliferative activity against certain cell lines .
生化分析
Biochemical Properties
4-Chloro-7-(trifluoromethyl)quinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . The interaction between 4-Chloro-7-(trifluoromethyl)quinazoline and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 4-Chloro-7-(trifluoromethyl)quinazoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, 4-Chloro-7-(trifluoromethyl)quinazoline can affect the expression of genes involved in cell proliferation, apoptosis, and metabolism, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, 4-Chloro-7-(trifluoromethyl)quinazoline exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. Additionally, 4-Chloro-7-(trifluoromethyl)quinazoline can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-7-(trifluoromethyl)quinazoline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 4-Chloro-7-(trifluoromethyl)quinazoline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. The extent of these effects can diminish over time as the compound degrades.
Dosage Effects in Animal Models
In animal models, the effects of 4-Chloro-7-(trifluoromethyl)quinazoline vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 4-Chloro-7-(trifluoromethyl)quinazoline can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
4-Chloro-7-(trifluoromethyl)quinazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting the availability of nucleotides for DNA and RNA synthesis.
Transport and Distribution
Within cells and tissues, 4-Chloro-7-(trifluoromethyl)quinazoline is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 4-Chloro-7-(trifluoromethyl)quinazoline are crucial for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of 4-Chloro-7-(trifluoromethyl)quinazoline is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, 4-Chloro-7-(trifluoromethyl)quinazoline may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit enzyme activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(trifluoromethyl)quinazoline typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable precursors under controlled conditions. One common method involves the reaction of the compound with a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . Another approach includes the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis .
Industrial Production Methods
Industrial production of 4-Chloro-7-(trifluoromethyl)quinazoline often employs large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as ultrasound-promoted reactions and phase-transfer catalysis can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-Chloro-7-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Cyclization Reactions: Involving the formation of heterocyclic rings under specific conditions.
Common Reagents and Conditions
Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the substituents introduced .
相似化合物的比较
Similar Compounds
- 4-Chloro-7-(trifluoromethoxy)quinazoline
- 4-Chloro-7-(trifluoromethyl)quinoline
Uniqueness
4-Chloro-7-(trifluoromethyl)quinazoline is unique due to its specific trifluoromethyl group, which enhances its biological activity and stability. Compared to similar compounds, it exhibits a broader range of pharmacological activities and higher potency in certain applications .
属性
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNDITTYYNJLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510314 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-65-3 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)



![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)
![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)


